molecular formula C8H5IN4O2 B2521403 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 749920-55-6

5-iodo-2-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B2521403
CAS No.: 749920-55-6
M. Wt: 316.058
InChI Key: SPRAXFHDMAPZNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid typically involves the iodination of 2-(1H-tetrazol-1-yl)benzoic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

5-iodo-2-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted benzoic acids, while oxidation might produce benzoic acid derivatives with different functional groups .

Scientific Research Applications

5-iodo-2-(1H-tetrazol-1-yl)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets through its iodine and tetrazole groups. These interactions can affect various biochemical pathways, although specific details would depend on the context of its use in research or applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid makes it unique compared to other tetrazole-substituted benzoic acids. This iodine atom can participate in specific chemical reactions and interactions that are not possible with non-iodinated analogs .

Properties

IUPAC Name

5-iodo-2-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRAXFHDMAPZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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